2-methyl-5-nitro-1-propyl-1H-imidazole
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Overview
Description
2-methyl-5-nitro-1-propyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 5-position, and a propyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 2-methyl-5-nitro-1-propyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole, followed by nitration to produce the desired compound . Industrial production methods often utilize multi-component protocols to achieve high yields and purity .
Chemical Reactions Analysis
2-methyl-5-nitro-1-propyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. .
Scientific Research Applications
2-methyl-5-nitro-1-propyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Medicine: It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity. Upon entering the cell, the compound undergoes reduction to form reactive intermediates that can damage cellular components such as DNA and proteins. This leads to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
2-methyl-5-nitro-1-propyl-1H-imidazole can be compared with other similar compounds such as:
Metronidazole: A well-known antibiotic with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole used to treat infections.
Ornidazole: Used for its antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5006-72-4 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methyl-5-nitro-1-propylimidazole |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h5H,3-4H2,1-2H3 |
InChI Key |
GMTVTGSZZFRDSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
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